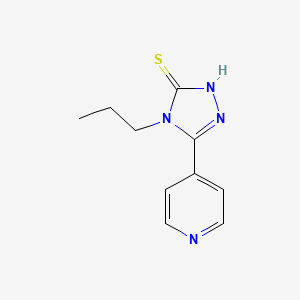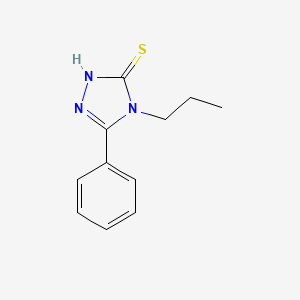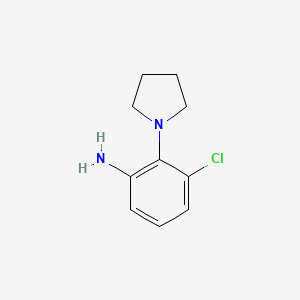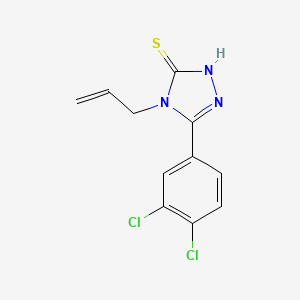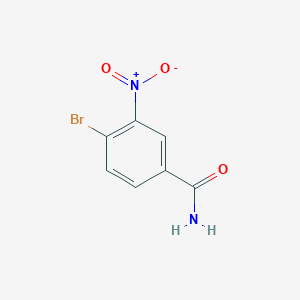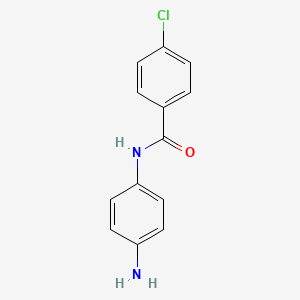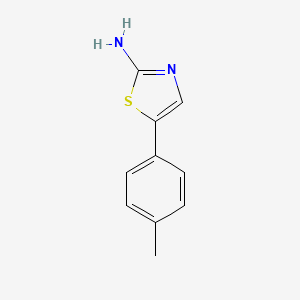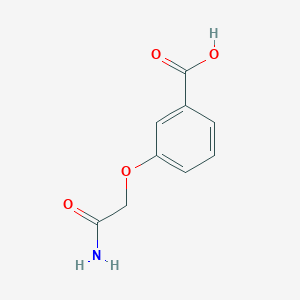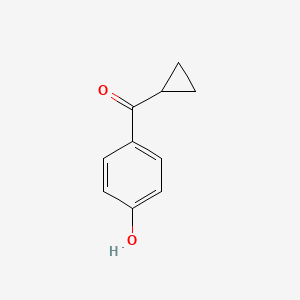
环丙基(4-羟基苯基)甲酮
描述
Synthesis Analysis
The synthesis of cyclopropyl(4-hydroxyphenyl)methanone and its derivatives has been explored through various methods. Dwivedi et al. (2005) reported an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones by reacting different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB, demonstrating their potential as anti-tubercular agents (Dwivedi et al., 2005). Another approach involved the synthesis and characterization of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone, highlighting its structural features through crystal structure analysis (Yang Zheng-min, 2009).
Molecular Structure Analysis
The molecular structure of cyclopropyl(4-hydroxyphenyl)methanone derivatives has been extensively studied. Zheng-min (2009) characterized a derivative using IR, NMR, elemental analysis, and single crystal X-ray diffraction, revealing its crystal belongs to the monoclinic system and detailing its molecular dimensions and hydrogen bonding patterns (Yang Zheng-min, 2009).
Chemical Reactions and Properties
The chemical reactivity of cyclopropyl(4-hydroxyphenyl)methanone derivatives encompasses a broad range of transformations, including reduction, halogenation, and cyclization. These reactions facilitate the introduction of various functional groups, significantly altering the compound's physical and chemical properties for targeted applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of cyclopropyl(4-hydroxyphenyl)methanone derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application development. The detailed structural analysis provided by Zheng-min (2009) offers insights into the compound's physical characteristics, which are essential for predicting its behavior in different environments and its interaction with biological targets (Yang Zheng-min, 2009).
科学研究应用
1. Ciproxifan的合成,一种组胺H3受体拮抗剂
环丙基(4-羟基苯基)甲酮是合成Ciproxifan的关键组成部分,这是一种组胺H3受体拮抗剂。它涉及一种一锅法过程,使用SNAr进行酰化的氟芳烃和额外的环化步骤,产生良好的结果,无需色谱纯化步骤(Stark, 2000)。
2. 合成中的组合支架
该化合物用于高产率的一锅法合成4-取代环丙基苯基甲酮,与RAM和WANG树脂结合。这个过程作为一种组合支架,用于生成结构多样的脂环化合物(Grover et al., 2004)。
3. 抗分枝杆菌药物
基于环丙基(4-羟基苯基)甲酮的化合物已被合成,并发现对体外M.结核分枝杆菌H37Rv有效,其中一些对MDR菌株表现出活性(Dwivedi et al., 2005)。另一项研究还报告了合成相关化合物具有显著的抗结核活性(Bisht et al., 2010)。
4. 杀虫剂中间体合成
该化合物是杀虫剂flucycloxuron合成中的中间体。已开发了一个“一锅法”反应过程,展示了高效的产率和工艺优化(Gao Xue-yan, 2011)。
5. 除草剂的发现
环丙基(4-羟基苯基)甲酮衍生物已被设计和合成为潜在的除草剂,靶向4-羟基苯丙酮二氧酶(HPPD),这是除草剂开发的关键酶。一些衍生物表现出优越的除草活性(Fu et al., 2019)。
6. 抗癌和抗结核活性
环丙基(4-羟基苯基)甲酮的衍生物在各种研究中显示出对癌症和结核病的显著活性,展示了它们作为治疗剂的潜力(Mallikarjuna et al., 2014)。
7. 液晶共聚酯合成
在材料科学领域,该化合物用于合成热致液晶共聚酯,展示向列型液晶性(Dewe & Chen Yu, 1995)。
安全和危害
属性
IUPAC Name |
cyclopropyl-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHKNVCIKUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359982 | |
| Record name | 4-cyclopropanecarbonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-hydroxyphenyl)methanone | |
CAS RN |
36116-18-4 | |
| Record name | 4-cyclopropanecarbonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl(4-hydroxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

